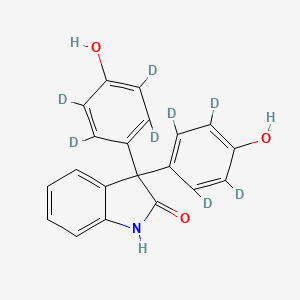

Oxyphenisatine-d8

Description

Historical Perspective of Oxyphenisatine (B1678120) (Parent Compound) and its Initial Research Utility

Oxyphenisatine is a diphenolic compound that was once widely used as a stimulant laxative. vulcanchem.comwikidoc.org It is structurally related to other laxatives like bisacodyl (B1667424) and sodium picosulfate. wikidoc.orgwikipedia.org The synthesis of oxyphenisatine was first reported in 1885 through the condensation of isatin (B1672199) with phenol (B47542). wikipedia.org For much of the 20th century, it was a common treatment for constipation, acting directly on the intestinal smooth muscle to increase motility. vulcanchem.com However, long-term use of oxyphenisatine was associated with liver damage, which led to its withdrawal from the market in most countries during the early 1970s. wikidoc.orgwikipedia.org The acetate (B1210297) derivative, oxyphenisatine acetate, was also used as a laxative and was similarly withdrawn. wikidoc.orgtandfonline.com

Despite its withdrawal from clinical use, oxyphenisatine and its analogs have continued to be subjects of scientific investigation. More recently, research has explored the potential anticancer activities of oxyphenisatine acetate and the related compound bisacodyl in various cancer cell lines. aacrjournals.orgmedchemexpress.com

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Sciences

Deuterium (²H), a stable isotope of hydrogen, is a valuable tool in chemical biology and pharmaceutical sciences. clearsynth.com It consists of one proton and one neutron, making it about twice as heavy as the most common hydrogen isotope, protium. When hydrogen atoms in a molecule are replaced with deuterium, the resulting deuterated compound is chemically very similar to the original molecule but has a higher molecular weight. simsonpharma.comclearsynth.com

This subtle change in mass is the key to the utility of deuterium labeling. The increased mass can be readily detected by mass spectrometry, allowing researchers to use deuterated compounds as internal standards for quantitative analysis. acs.org This is particularly useful in pharmacokinetic studies, which measure how a drug moves through the body. simsonpharma.com

Furthermore, the bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This phenomenon, known as the kinetic isotope effect, can slow down the rate of chemical reactions that involve the breaking of this bond. symeres.com In pharmaceutical sciences, this can be advantageous. By strategically placing deuterium atoms at sites on a drug molecule that are susceptible to metabolic breakdown, researchers can sometimes slow down the drug's metabolism. clearsynth.comacs.org This can lead to a longer half-life, potentially improving the drug's effectiveness. simsonpharma.com

Significance of Oxyphenisatine-d8 (B1162514) as a Specialized Research Tool

This compound is a deuterated form of oxyphenisatine, specifically designed for research purposes. vulcanchem.com In this compound, eight hydrogen atoms have been replaced with deuterium atoms. While it shares the same basic structure and pharmacological properties as its non-deuterated parent, the deuterium labeling gives it distinct advantages for analytical studies. vulcanchem.com

The primary significance of this compound lies in its use as an internal standard in bioanalytical studies. When researchers are trying to measure the concentration of oxyphenisatine in a biological sample, they can add a known amount of this compound to the sample. Because this compound behaves almost identically to oxyphenisatine during sample preparation and analysis, but can be distinguished by its higher mass in a mass spectrometer, it serves as a reliable reference point for accurate quantification.

The development of this compound highlights a common practice in modern analytical chemistry and drug metabolism research: the use of stable isotope-labeled compounds to improve the accuracy and reliability of experimental data. simsonpharma.comacs.org While the parent compound, oxyphenisatine, is no longer used clinically, its deuterated analog provides a valuable tool for researchers studying its metabolic fate and for the detection of its unauthorized use.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H15NO3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one |

InChI |

InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)/i5D,6D,7D,8D,9D,10D,11D,12D |

InChI Key |

SJDACOMXKWHBOW-OIIWATDQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3NC2=O)C4=C(C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Oxyphenisatine D8

Synthetic Methodologies for Deuterated Oxindole (B195798) Derivatives

The introduction of deuterium (B1214612) into the Oxyphenisatine (B1678120) molecule requires specific synthetic strategies that allow for high levels of isotopic incorporation at precise locations. The structure of Oxyphenisatine, 3,3-bis(4-hydroxyphenyl)indolin-2-one, features two phenol (B47542) rings and an oxindole core. The eight deuterium atoms in Oxyphenisatine-d8 (B1162514) are incorporated into the aromatic positions of the two 4-hydroxyphenyl moieties.

The primary strategy for producing this compound involves a direct hydrogen-deuterium (H/D) exchange on the pre-formed Oxyphenisatine molecule. nih.gov This approach is often more efficient than a multi-step synthesis starting from deuterated precursors. google.com The phenolic hydroxyl groups are activating and direct the electrophilic substitution to the ortho positions, making these aromatic C-H bonds susceptible to exchange with deuterium.

Common methods for achieving this site-specific deuteration include:

Acid-Catalyzed H/D Exchange: This is a widely used method for deuterating aromatic rings activated by electron-donating groups. cardiff.ac.uk The reaction typically employs a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid, with deuterium oxide (D₂O) serving as the deuterium source. echemi.com The mechanism involves the electrophilic attack of a deuteron (B1233211) (D⁺) on the electron-rich aromatic rings, leading to the substitution of hydrogen atoms.

Metal-Catalyzed H/D Exchange: Transition metal catalysts, particularly palladium on carbon (Pd/C), can facilitate H/D exchange reactions under milder conditions. nih.govnih.gov In this method, D₂ gas, which can be generated in situ from D₂O and a reducing agent like aluminum, or a deuterated solvent serves as the deuterium source. nih.gov The catalyst activates the C-H bonds, allowing for the exchange with deuterium.

For the synthesis of this compound, a robust approach would be the acid-catalyzed exchange, given the activation provided by the two hydroxyl groups on the phenyl rings.

Optimizing reaction conditions is critical to achieve high isotopic enrichment while maintaining a good chemical yield. Factors such as temperature, reaction time, catalyst loading, and the choice of deuterium source are systematically varied. For the acid-catalyzed deuteration of Oxyphenisatine, a matrix of experimental conditions would be evaluated to find the optimal balance.

Below is a representative data table illustrating the optimization process for the synthesis of this compound via acid-catalyzed H/D exchange.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Deuterium Source | Catalyst | Temperature (°C) | Time (h) | Isotopic Enrichment (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | D₂O | D₂SO₄ (10 mol%) | 80 | 12 | 75 | 88 |

| 2 | D₂O | D₂SO₄ (10 mol%) | 100 | 12 | 85 | 82 |

| 3 | D₂O | D₂SO₄ (10 mol%) | 120 | 24 | 98 | 75 |

| 4 | D₂O | D₂SO₄ (20 mol%) | 120 | 24 | >99 | 71 |

| 5 | CD₃CO₂D | None | 120 | 48 | 60 | 90 |

| 6 | D₂O | Pd/C (5 mol%) | 100 | 36 | 92 | 78 |

The data suggest that higher temperatures and longer reaction times, along with a sufficient catalyst concentration (Entry 4), lead to the highest isotopic enrichment, albeit with a slight reduction in chemical yield due to potential side reactions or degradation.

Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Following synthesis, a rigorous analytical workflow is required to confirm the successful incorporation of deuterium at the desired positions and to quantify the isotopic purity of the final compound. rsc.org This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is an indispensable tool for determining the exact location of deuterium atoms in a molecule. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the two 4-hydroxyphenyl rings are expected to disappear or be significantly reduced in intensity. This provides direct evidence of successful H/D exchange at these positions.

²H NMR (Deuterium) Spectroscopy: A deuterium NMR spectrum provides direct observation of the deuterium nuclei. wikipedia.orgmagritek.com For this compound, this spectrum would show signals in the aromatic region, confirming the incorporation of deuterium onto the phenyl rings. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. wikipedia.org

The following table compares the expected ¹H NMR chemical shifts for Oxyphenisatine with those anticipated for this compound.

Table 2: Comparison of ¹H NMR Data for Oxyphenisatine and this compound

| Proton Assignment | Oxyphenisatine Chemical Shift (δ, ppm) | This compound Expected Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| Oxindole aromatic protons (H-4, H-5, H-6, H-7) | ~6.8 - 7.3 | ~6.8 - 7.3 | 4H |

| Hydroxyphenyl aromatic protons (ortho to -OH) | ~6.7 | Signal absent or significantly reduced | 0H |

| Hydroxyphenyl aromatic protons (meta to -OH) | ~7.1 | Signal absent or significantly reduced | 0H |

| Phenolic protons (-OH) | ~9.5 (broad) | ~9.5 (broad) | 2H |

| Amide proton (-NH) | ~10.2 (broad) | ~10.2 (broad) | 1H |

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to quantify its isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution of the molecular ion. rsc.org

For this compound, the molecular weight is expected to be 8 mass units higher than that of the unlabeled compound (C₂₀H₁₅NO₃, MW: 317.34 g/mol ). The mass spectrum will show a cluster of ions around the molecular ion peak of the deuterated species (m/z for [M+H]⁺ ≈ 326). By analyzing the relative intensities of the peaks corresponding to different numbers of incorporated deuterium atoms (from d₀ to d₈), the isotopic enrichment can be calculated. researchgate.netresearchgate.net

The isotopic enrichment is calculated using the following formula:

Isotopic Enrichment (%) = [Σ (Iₙ * n) / (8 * Σ Iₙ)] * 100

Where Iₙ is the intensity of the molecular ion with n deuterium atoms, and the summation is from n=0 to 8.

A hypothetical mass spectral analysis is presented in the table below.

Table 3: Hypothetical Mass Spectrometry Data for Isotopic Enrichment of this compound

| Isotopologue | m/z ([M+H]⁺) | Relative Abundance (%) |

|---|---|---|

| d₀ (unlabeled) | 318 | 0.1 |

| d₁ | 319 | 0.2 |

| d₂ | 320 | 0.4 |

| d₃ | 321 | 0.8 |

| d₄ | 322 | 1.5 |

| d₅ | 323 | 3.0 |

| d₆ | 324 | 8.0 |

| d₇ | 325 | 25.0 |

| d₈ | 326 | 61.0 |

Based on the data in Table 3, the calculated isotopic enrichment would be approximately 98.5%, indicating a highly successful deuteration process.

Advanced Analytical Applications of Oxyphenisatine D8

Role as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays, the use of an internal standard (IS) is fundamental for correcting variations that can occur during sample preparation and analysis. scispace.com A stable isotopically labeled (SIL) internal standard, such as Oxyphenisatine-d8 (B1162514), is often the preferred choice due to its chemical and physical similarities to the analyte of interest. scispace.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

The development of robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) methods is crucial for the accurate quantification of compounds in biological matrices. The process involves several key stages, including the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. nih.govmdpi.com

During method development, various parameters are meticulously optimized. Sample preparation techniques, such as protein precipitation, are refined to ensure high and consistent recovery of the analyte and internal standard. jfda-online.comfrontiersin.org Chromatographic conditions, including the choice of column, mobile phase composition, and gradient elution, are adjusted to achieve optimal separation and peak shape. nih.govnih.gov Mass spectrometry parameters, such as ionization mode and collision energies, are fine-tuned to maximize sensitivity and specificity. nih.govnih.gov

Method validation is a critical step to ensure that the analytical method is fit for its intended purpose. jfda-online.com This process typically evaluates several key parameters as outlined in the table below. The use of a deuterated internal standard like this compound is instrumental in achieving the required levels of accuracy and precision by compensating for matrix effects and variations in instrument response. frontiersin.org

Table 1: Key Parameters in LC-MS Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (except for LLOQ, which is ±20%) jfda-online.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (except for LLOQ, which is ≤ 20%) jfda-online.com |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 10, with acceptable accuracy and precision. frontiersin.org |

| Recovery | The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | CV of the IS-normalized matrix factor should be ≤ 15%. nih.gov |

| Stability | The chemical stability of an analyte in a biological matrix under specific storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. nih.gov |

This table presents typical acceptance criteria which may vary depending on regulatory guidelines.

Application in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Analogue Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the quantification of analytes and their analogues. nih.govchromatographyonline.com The use of a deuterated internal standard like this compound is particularly beneficial in these advanced systems.

In the analysis of structural analogues, a deuterated internal standard that closely mimics the chromatographic behavior and ionization efficiency of the analytes is crucial for accurate quantification. scispace.com this compound, being a deuterated form of oxyphenisatine (B1678120), serves as an ideal internal standard for the quantification of oxyphenisatine and its related ester derivatives. nih.gov A UPLC-MS/MS method has been developed for the rapid and accurate quantification of total oxyphenisatine in fermented green plum after the hydrolysis of its esters. nih.gov This method demonstrated excellent linearity and recovery, highlighting the effectiveness of this analytical approach. nih.gov

Utilization in Stable Isotope Dilution Mass Spectrometry (SIDMS) for Trace Analysis

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification, especially at trace levels. sigmaaldrich.comptb.de This method is considered a primary ratio method, meaning it can provide results with high metrological quality, traceable to the International System of Units (SI). nih.gov

The principle of IDMS involves adding a known amount of a stable isotopically labeled form of the analyte (the "spike"), such as this compound, to the sample. ptb.de After allowing the labeled and unlabeled forms to equilibrate, the ratio of the two is measured by mass spectrometry. sigmaaldrich.com Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any losses or variations affect both equally, leading to a highly accurate measurement of the analyte's concentration. ptb.de

The key advantages of using this compound in SIDMS include:

High Precision and Accuracy: By correcting for variations in sample preparation and instrument response, SIDMS with a deuterated standard provides highly reliable quantitative results. sigmaaldrich.com

Traceability: The measurements can be made traceable to SI units, establishing them as a reference for other analytical methods. nih.gov

Matrix Effect Compensation: The co-eluting labeled internal standard effectively compensates for signal suppression or enhancement caused by the sample matrix. scispace.com

Calibration and Reference Standard Development for Research Compounds

The development and use of well-characterized reference standards are fundamental to ensuring the quality and consistency of analytical measurements. casss.orglabinsights.nl this compound can serve as a crucial component in the development of calibration and reference standards for research involving its non-deuterated counterpart and related compounds.

A reference standard is a highly purified compound against which other samples are compared. labinsights.nl In the context of analytical chemistry, these standards are used to:

Calibrate Instruments: Ensuring the accuracy and reliability of analytical instruments. labinsights.nl

Establish Standard Curves: Creating a basis for the quantification of the analyte in unknown samples. labinsights.nl

Validate Analytical Methods: Serving as a known quantity to assess the performance of a new method. labinsights.nl

The process of establishing a reference standard involves thorough characterization to confirm its identity and purity. paho.org Secondary reference standards, which are calibrated against a primary standard, are often used for routine laboratory work. paho.org this compound, with its known structure and isotopic enrichment, is suitable for use as a reference material in various research applications. vulcanchem.com

Preclinical Pharmacological Investigations of Oxyphenisatine Analogs Utilizing Oxyphenisatine D8 As a Research Tool

In Vitro Cellular Research Models for Activity Profiling

Preclinical evaluation in controlled laboratory settings, or in vitro studies, provides the foundational understanding of a compound's biological activity. okids-net.atppd.com For oxyphenisatine (B1678120) analogs, these studies have been crucial in profiling their potential as antiproliferative agents.

Assessment of Antiproliferative Activity in Established Cell Lines

Research has demonstrated that oxyphenisatine and its structurally related molecules possess antiproliferative properties. nih.govnih.gov Specifically, the pro-drug oxyphenisatine acetate (B1210297) (OXY) has been shown to inhibit the growth of several human breast cancer cell lines. nih.govresearchgate.net The compound displays potent activity against estrogen receptor-positive (ERα+) cell lines such as MCF-7 and T47D, and also shows efficacy in the HS578T and MDA-MB-468 lines. nih.govnih.govglpbio.commedchemexpress.com Notably, the activity is selective, with some cell lines like MDA-MB-231 showing significantly less sensitivity. nih.govresearchgate.net This differential activity underscores the compound's specific molecular interactions and mechanisms.

The antiproliferative potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF7 | 0.8 | glpbio.commedchemexpress.com |

| T47D | 0.6 | glpbio.commedchemexpress.com |

| HS578T | 2.1 | glpbio.commedchemexpress.com |

| MDA-MB-468 | 1.8 | glpbio.commedchemexpress.com |

Investigations into Cellular Growth Inhibition Mechanisms

Investigations into how oxyphenisatine analogs impede cell growth point towards a primary mechanism: the selective inhibition of protein synthesis. nih.gov Studies using radiolabeled precursors for DNA, RNA, and protein synthesis ([³H] thymidine, [³H] uridine, and [¹⁴C] leucine (B10760876), respectively) revealed that oxyphenisatine acetate preferentially inhibited the incorporation of leucine in sensitive MCF7 cells, with no significant effect on DNA or RNA synthesis. nih.gov This targeted disruption of translation is a key feature of its growth-inhibitory action. nih.govresearchgate.net

Exploration of Molecular Interactions within Cellular Systems

Recent studies have identified a specific molecular target for oxyphenisatine acetate: the transient receptor potential melastatin member 4 (TRPM4) ion channel. aacrjournals.orgaacrjournals.org TRPM4 is a calcium-activated non-selective cation channel found in the plasma membrane. It is understood that oxyphenisatine acetate and its analog bisacodyl (B1667424) "poison" this channel in sensitive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-468 and BT549. aacrjournals.orgresearchgate.net This interaction leads to a form of non-apoptotic cell death known as oncosis, which is characterized by cellular swelling, mitochondrial dysfunction, and ATP depletion. aacrjournals.orgaacrjournals.org The expression level of TRPM4 in cancer cells appears to be a predictor of sensitivity to the drug, as cells lacking TRPM4 expression are resistant to its effects. aacrjournals.orgaacrjournals.org

Molecular and Cellular Mechanisms of Action Studies (Parent Compound Insights, Deuterated for Tracing)

Utilizing a tracer like Oxyphenisatine-d8 (B1162514) would be critical in these mechanistic studies to quantify the compound's uptake and binding to its molecular targets, thereby correlating target engagement with downstream cellular events.

Analysis of Protein Synthesis Modulation Pathways

The inhibition of protein synthesis by oxyphenisatine acetate is not a simple blockade but rather the result of activating specific cellular stress-response pathways. nih.gov A central event is the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). nih.govnih.govresearchgate.net Phosphorylation of eIF2α is a well-known mechanism for downregulating global protein synthesis while allowing for the translation of specific stress-response proteins. massey.ac.nz

This response is triggered by the activation of at least two upstream eIF2α kinases:

GCN2 (General control nonderepressible 2): This kinase is a sensor for amino acid deprivation (uncharged tRNA). nih.govnih.gov Its activation suggests the cell perceives a state of nutrient starvation.

PERK (PKR-like endoplasmic reticulum kinase): This kinase is a primary sensor of stress within the endoplasmic reticulum. nih.govnih.gov

In parallel with eIF2α phosphorylation, oxyphenisatine acetate treatment leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that is activated by a decline in intracellular ATP. nih.govnih.govresearchgate.net Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and proliferation. nih.govnih.gov This is observed through the reduced phosphorylation of mTOR substrates like p70S6K and 4E-BP1. nih.govresearchgate.net

Elucidation of Autophagic Flux and Mitochondrial Dysfunction Pathways

Investigations into the cellular mechanisms of Oxyphenisatine analogs, particularly Oxyphenisatine acetate, have revealed a significant impact on pathways controlling cellular degradation and energy metabolism. Treatment of cancer cell lines with Oxyphenisatine acetate has been shown to trigger autophagy, a cellular process of degrading and recycling cellular components. nih.govresearchgate.netmedchemexpress.comnih.gov This is characterized by the formation of acidic, punctate cytoplasmic structures, a hallmark of autophagy induction. researchgate.net

Concurrently, these compounds induce mitochondrial dysfunction. nih.govresearchgate.netresearchgate.netnih.gov This manifests as a loss of mitochondrial integrity, enhanced generation of reactive oxygen species (ROS), and depletion of ATP. researchgate.netnih.govaacrjournals.org In some cancer cell lines, this mitochondrial dysfunction is a key feature of oncosis, a form of non-apoptotic cell death. researchgate.netnih.gov The process involves mitochondrial fragmentation, where the volume and sphericity of mitochondria are significantly altered. nih.govaacrjournals.org The induction of autophagy and mitochondrial dysfunction appears to be part of a broader cellular starvation response initiated by the compound. nih.govresearchgate.netnih.gov

Signaling Cascade Perturbations (e.g., eIF2α kinases, AMPK/mTOR pathways)

The antiproliferative effects of Oxyphenisatine analogs are closely linked to the perturbation of critical signaling cascades that regulate protein synthesis and cellular energy status. A primary effect observed is the inhibition of translation. nih.gov This is associated with the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). nih.govresearchgate.net This phosphorylation is mediated by the activation of eIF2α kinases, specifically GCN2, a sensor for amino acid deprivation, and PERK, a sensor of endoplasmic reticulum stress. nih.govresearchgate.net

Furthermore, Oxyphenisatine analogs activate the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net AMPK acts as a cellular energy sensor, and its activation signifies a state of low intracellular ATP. nih.gov The activation of AMPK, along with its substrate acetyl-CoA carboxylase (ACC), is a consistent finding in sensitive cancer cell lines. nih.gov A direct consequence of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov This is evidenced by the reduced phosphorylation of mTOR substrates such as p70S6K and 4E-BP1, leading to a shutdown of protein synthesis and cell growth. nih.govresearchgate.netnih.gov

Table 1: Key Signaling Pathways Perturbed by Oxyphenisatine Analogs

| Signaling Pathway/Molecule | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|

| eIF2α (via GCN2 and PERK kinases) | Increased Phosphorylation (Activation) | Inhibition of protein synthesis | nih.govresearchgate.net |

| AMPK | Increased Phosphorylation (Activation) | Senses low energy state, inhibits mTOR | nih.govresearchgate.net |

| mTOR (via p70S6K and 4E-BP1) | Decreased Phosphorylation (Inhibition) | Suppression of cell growth and proliferation | nih.govresearchgate.netnih.gov |

Preclinical Animal Models for Mechanistic Exploration

The antitumor potential of Oxyphenisatine analogs has been evaluated in various preclinical animal models, providing crucial insights into their in vivo efficacy and mechanisms.

Evaluation of Biological Effects in Murine Xenograft Models

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, have been instrumental in demonstrating the in vivo antitumor activity of Oxyphenisatine analogs. nih.govresearchgate.net Studies have shown that compounds like Oxyphenisatine acetate can inhibit tumor growth and even induce tumor regression in xenograft models of human breast, prostate, ovarian, and pancreatic cancers. nih.govresearchgate.net

In an MCF-7 breast cancer xenograft model, intraperitoneally delivered Oxyphenisatine acetate inhibited tumor growth. nih.govresearchgate.net This in vivo effect was accompanied by molecular changes consistent with the in vitro findings, such as the phosphorylation of eIF2α in the tumor tissue. nih.govresearchgate.net Similarly, both Oxyphenisatin acetate (Acetalax) and its analog bisacodyl have demonstrated the ability to cause complete regression of various triple-negative breast cancer (TNBC) patient-derived xenografts (PDXs). nih.gov Other novel analogs have also shown potent antitumor effects, including complete tumor regression in some cases, in xenograft models at well-tolerated doses. acs.org

Table 2: Summary of Biological Effects in Murine Xenograft Models

| Compound | Cancer Model | Observed Biological Effect | Reference |

|---|---|---|---|

| Oxyphenisatine Acetate | MCF-7 Breast Cancer | Tumor growth inhibition, phosphorylation of eIF2α | nih.govresearchgate.net |

| Oxyphenisatine Acetate (Acetalax) | Triple-Negative Breast Cancer (PDX) | Complete tumor regression | nih.gov |

| Bisacodyl | Triple-Negative Breast Cancer (PDX) | Complete tumor regression | nih.gov |

| TOP001 and TOP216 (Analogs) | Breast, Prostate, Ovarian, Pancreatic Cancer | Tumor stasis and regression | nih.govresearchgate.net |

| ErSO-TFPy (Analog) | Breast Cancer | Complete tumor regression with a single dose | acs.org |

Investigation of Compound Disposition and Distribution in Animal Tissues

Understanding the pharmacokinetics, or how a compound is absorbed, distributed, metabolized, and excreted, is vital for preclinical development. Pharmacokinetic studies of Oxyphenisatin acetate (Acetalax) in mice bearing TNBC patient-derived xenografts have been conducted. nih.gov Following administration, plasma concentrations of the active metabolite, Oxyphenisatine, were shown to decline biexponentially, with a mean half-life of approximately 5.8 hours. nih.gov Importantly, the study demonstrated that the compound penetrates both tumor tissue and the brain. nih.gov Over a 24-hour period, 1% of the administered dose was recovered in the tumor and 0.1% in the brain, confirming that the drug reaches its intended target as well as crossing the blood-brain barrier. nih.gov While specific data on the tissue distribution of this compound is not available, such studies on the parent compound are essential for interpreting efficacy and potential off-target effects in animal models.

Metabolic Pathway Elucidation and Preclinical Pharmacokinetic Research with Oxyphenisatine D8

In Vitro Metabolic Stability Assessments in Hepatic Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. These assays typically utilize hepatic systems, such as liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in cytochrome P450 (CYP450) enzymes, the major family of enzymes involved in Phase I metabolism. When Oxyphenisatine-d8 (B1162514) is incubated with liver microsomes in the presence of necessary cofactors like NADPH, researchers can measure the rate of its disappearance over time. This provides an estimate of its intrinsic clearance (Clint) mediated by CYP450s.

The data generated from these assays, such as the half-life (t½) and intrinsic clearance, are crucial for ranking compounds based on their metabolic lability and for predicting their hepatic clearance in vivo.

Table 1: Representative Data from In Vitro Metabolic Stability Assays of this compound

| Test System | Species | Incubation Time (min) | Percent Remaining | Calculated t½ (min) | Calculated Clint (µL/min/mg protein) |

| Liver Microsomes | Rat | 0 | 100 | 45.2 | 15.3 |

| 15 | 65.8 | ||||

| 30 | 43.3 | ||||

| 60 | 18.7 | ||||

| Hepatocytes | Human | 0 | 100 | 68.5 | 10.1 (per million cells) |

| 30 | 72.1 | ||||

| 60 | 51.9 | ||||

| 120 | 26.9 |

Note: The data presented in this table is illustrative and intended to represent typical findings from such experiments.

Identification and Characterization of Oxyphenisatine (B1678120) Metabolites Using Deuterated Tracers

The deuterium (B1214612) label in this compound is instrumental in the identification and structural elucidation of its metabolites. In mass spectrometry (MS)-based analysis, the deuterated metabolites will exhibit a characteristic mass shift compared to their non-deuterated counterparts. This "isotopic signature" allows for their unambiguous detection in complex biological matrices, even at low concentrations.

By comparing the mass spectra of samples from in vitro incubations or in vivo studies with and without the deuterated compound, researchers can readily distinguish drug-related material from endogenous interference. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful technique used to determine the elemental composition of the metabolites. Further fragmentation analysis (MS/MS) provides structural information, helping to pinpoint the site of metabolic modification on the Oxyphenisatine molecule.

Elucidation of Preclinical Metabolic Pathways and Transformation Products

Once the metabolites of this compound are identified and characterized, the next step is to piece together the metabolic pathways. This involves determining the sequence of enzymatic reactions that transform the parent compound into its various metabolites.

Common metabolic transformations include oxidation (hydroxylation, N-dealkylation, etc.), reduction, hydrolysis (Phase I reactions), and conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) (Phase II reactions). By identifying a series of related metabolites, such as a primary hydroxylated metabolite and its subsequent glucuronide conjugate, the metabolic sequence can be inferred.

The use of this compound helps to confirm these pathways. For instance, if a deuterium atom is placed at a site susceptible to metabolism, the kinetic isotope effect may lead to a decreased rate of formation of the corresponding metabolite, providing evidence for that specific metabolic route.

Table 2: Hypothetical Major Metabolites of this compound Identified in Preclinical Species

| Metabolite ID | Proposed Biotransformation | Mass Shift (vs. Parent) |

| M1 | Monohydroxylation | +16 Da |

| M2 | Deacetylation | -42 Da |

| M3 | Glucuronide Conjugation of M1 | +192 Da (from M1) |

| M4 | N-Oxidation | +16 Da |

Note: This table presents a hypothetical list of metabolites for illustrative purposes.

Applications of Deuterium Labeling for Tracking Compound Distribution and Elimination in Preclinical Models

Beyond metabolism, the deuterium label in this compound is invaluable for studying its pharmacokinetic properties in preclinical animal models. Following administration of the deuterated compound, its concentration and that of its major metabolites can be accurately quantified in various biological fluids (e.g., plasma, urine, feces) and tissues over time.

This allows for the determination of key pharmacokinetic parameters such as:

Absorption: The rate and extent to which the compound enters the systemic circulation.

Distribution: The reversible transfer of the compound from the bloodstream to various tissues.

Metabolism: The biotransformation of the parent compound into metabolites.

Excretion: The removal of the compound and its metabolites from the body.

The use of a deuterated internal standard in bioanalytical methods improves the accuracy and precision of quantification. By analyzing the time course of this compound and its metabolites in different matrices, a comprehensive understanding of its disposition and the primary routes of elimination can be established.

Structure Activity Relationship Sar Studies for Oxyphenisatine Derivatives in Academic Research

Correlating Structural Modifications with Biological Activity in Preclinical Systems

Structure-activity relationship (SAR) studies of oxyphenisatine (B1678120) and its derivatives have been a subject of academic research to understand how chemical structure influences biological effects. Oxyphenisatine is a diphenolic compound, and modifications to its core structure have been shown to significantly alter its activity in preclinical models. nih.govsemanticscholar.org

One area of investigation has been the antiproliferative effects of oxyphenisatine analogs. Research has demonstrated that the addition of certain substituents to the oxindole (B195798) ring of oxyphenisatine can markedly enhance its potency against specific cancer cell lines. For example, the introduction of fluorine (F), chlorine (Cl), methyl (Me), trifluoromethyl (CF3), and methoxy (B1213986) (OMe) groups at the 6- and 7-positions of the oxyphenisatine structure was found to increase its antiproliferative activity in the MDA-468 cell line. nih.govresearchgate.net Notably, some of these compounds exhibited low nanomolar activity and showed high selectivity for the MDA-468 cell line over the MDA-231 cell line, indicating that specific structural modifications can tune the compound's biological target preference. nih.govresearchgate.net

The laxative effect of diphenolic compounds like oxyphenisatine is another area where SAR is relevant. The biological activity of these compounds often requires metabolic activation within the gut. For instance, related compounds like bisacodyl (B1667424) are deacetylated to an active metabolite. consensus.app The core phenolic structure is crucial for their mechanism of action, which involves stimulating the secretion of water and electrolytes in the colon. consensus.appconsensus.app Studies on various diphenolic laxatives have shown that their ability to inhibit Na+-K+-activated ATPase in the colon mucosa correlates with their effect on intestinal fluid absorption. nih.govsemanticscholar.org

Preclinical models are essential for evaluating these structure-activity relationships. In vitro assays using isolated organ systems and in vivo models, such as intestinal transit assays in rodents, are commonly employed to assess the laxative potential of new derivatives. e-century.us These experimental systems allow researchers to correlate specific structural changes with measurable biological outcomes, such as changes in gut motility or cellular proliferation. e-century.us

Impact of Substituents on Cellular Permeability and Molecular Interactions

The ability of a compound to exert a biological effect is fundamentally dependent on its ability to reach its molecular target, which often involves crossing cellular membranes. For oxyphenisatine derivatives, which are phenolic compounds, substituents play a critical role in modulating cellular permeability and molecular interactions.

Cellular permeability is influenced by several physicochemical properties, including lipophilicity, solubility, and molecular size. nih.govnih.gov For phenolic compounds, the relationship between structure and permeability is complex. Studies have shown that permeability does not always correlate directly with lipophilicity. rsc.orgresearchgate.net Instead, specific interactions between the phenolic compound and components of the lipid bilayer, such as the phosphate (B84403) groups of phospholipids, can be critical. rsc.orgresearchgate.net Substituents on the aromatic rings of oxyphenisatine can alter these interactions, thereby affecting how the molecule partitions into and crosses the cell membrane. For example, some phenolic compounds increase the permeability of phospholipid bilayers to ions by forming stable interactions with the phosphate oxygen, which causes local changes in lipid packing. rsc.orgresearchgate.net

The nature and position of substituents also dictate the molecular interactions a compound can form with its biological target. nih.gov Electron-donating or electron-withdrawing groups can change the electronic distribution of the molecule, affecting its ability to form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with a receptor or enzyme. In the context of antiproliferative oxyphenisatine analogs, the enhanced potency and selectivity observed with specific substituents suggest that these groups optimize the binding of the molecule to its target protein(s) within the cancer cells. nih.govresearchgate.net

The table below summarizes the general impact of substituents on the properties of phenolic compounds, which is applicable to the study of oxyphenisatine derivatives.

| Substituent Type | General Effect on Lipophilicity | Potential Impact on Permeability | Potential Impact on Molecular Interactions |

|---|---|---|---|

| Halogens (F, Cl) | Increases | May increase or decrease depending on specific lipid interactions | Can form halogen bonds, alter electronic properties |

| Alkyl (e.g., Methyl) | Increases | Generally increases due to higher lipophilicity | Enhances hydrophobic interactions |

| Methoxy (OMe) | Increases | Can improve permeability by balancing lipophilicity and polarity | Can act as a hydrogen bond acceptor |

| Hydroxyl (OH) | Decreases | May decrease due to increased polarity, but can form key interactions with membrane lipids | Acts as a hydrogen bond donor and acceptor |

Rational Design and Synthesis of Novel Research Probes and Analogs

The rational design of novel molecules based on a known chemical scaffold is a common strategy in medicinal chemistry to develop research probes or new therapeutic leads. purdue.edu Research probes are valuable tools for studying complex biological systems, allowing for the investigation of specific proteins or pathways. illinois.edu The synthesis of analogs of a parent compound, like oxyphenisatine, involves making deliberate chemical modifications to improve properties such as potency, selectivity, or metabolic stability. nih.govnih.gov

The process of rational design often begins with an understanding of the structure-activity relationships of the parent compound. By identifying which parts of the molecule are essential for its activity and which can be modified, chemists can design new analogs with desired properties. mdpi.com For instance, based on the finding that certain substituents on the oxyphenisatine ring enhance antiproliferative activity, researchers can rationally design and synthesize a library of related compounds to further explore this effect and identify more potent and selective agents. nih.govresearchgate.net

The synthesis of these analogs typically involves multi-step chemical reactions. For molecules with a core structure similar to oxyphenisatine, synthetic routes might involve condensation reactions to build the central heterocyclic ring, followed by the introduction of various substituents onto the aromatic rings. nih.gov The characterization of these new compounds using techniques like NMR, IR, and mass spectrometry is crucial to confirm their chemical structures. nih.gov

Once synthesized, these novel analogs and probes are evaluated in biological assays to determine their activity. mdpi.comscienceopen.comnih.gov This iterative process of design, synthesis, and testing allows for the refinement of the chemical structure to achieve the desired biological profile. purdue.edu

Deuteration Effects on Compound Selectivity and Potency in Research Models

Oxyphenisatine-d8 (B1162514) is a deuterated isotopolog of oxyphenisatine, meaning that eight hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This specific structural modification is a powerful tool used in research to study a compound's metabolism and pharmacokinetics. nih.govresearchgate.net The primary reason for this is the deuterium kinetic isotope effect (KIE).

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.govyoutube.com Consequently, it requires more energy to break a C-D bond, and reactions involving the cleavage of this bond proceed at a slower rate. nih.govyoutube.com Many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. researchgate.net By strategically placing deuterium at sites of metabolic activity ("soft spots"), the rate of metabolism at that position can be significantly reduced. nih.gov

This slowing of metabolism can have several effects on a compound's properties in research models:

Altered Metabolite Profile: Deuteration at one metabolic site may cause the body to favor metabolism at other, non-deuterated sites, a phenomenon known as "metabolic switching." nih.govtandfonline.com This can change the ratio of different metabolites formed, which is important if a metabolite has its own biological activity or toxicity.

In the context of this compound as a research tool, its primary utility is likely as an internal standard in analytical methods like mass spectrometry for the accurate quantification of oxyphenisatine in biological samples. However, the principles of the kinetic isotope effect mean that if this compound were used in a biological system, its metabolic profile and, consequently, its potency and duration of action could be different from its non-deuterated counterpart.

The table below summarizes the potential effects of deuteration on compound properties in a research setting.

| Parameter | Effect of Deuteration at a Metabolic Site | Rationale |

|---|---|---|

| Rate of Metabolism (at deuterated site) | Decreased | Kinetic Isotope Effect (stronger C-D bond vs. C-H bond) nih.gov |

| Compound Half-Life (t½) | Increased | Slower metabolic clearance wikipedia.org |

| Systemic Exposure (AUC) | Increased | More of the compound remains in circulation over time musechem.com |

| Metabolite Profile | Altered | Potential for "metabolic switching" to alternative pathways nih.gov |

| Apparent Potency | May Increase | Higher concentration of the active parent compound is maintained musechem.com |

| Selectivity | May Increase | Reduced formation of non-selective or active metabolites nih.gov |

Emerging Research Applications and Future Directions for Oxyphenisatine D8

Potential for Development of Advanced Research Tools and Mechanistic Probes

The primary value of Oxyphenisatine-d8 (B1162514) lies in its potential as a sophisticated research tool for elucidating the mechanism of action of its non-deuterated counterpart, oxyphenisatine (B1678120). The substitution of hydrogen atoms with deuterium (B1214612) can introduce a kinetic isotope effect, slowing down metabolic processes at the site of deuteration. wikipedia.org This property makes deuterated compounds invaluable for mechanistic studies. synmr.innih.gov

Key Applications as a Mechanistic Probe:

Investigating Metabolic Stability: By strategically placing deuterium atoms on metabolically labile sites of the oxyphenisatine molecule, researchers can investigate the specific enzymes responsible for its breakdown. A slower rate of metabolism for this compound compared to oxyphenisatine would pinpoint the sites of enzymatic action. nih.gov

Elucidating Reaction Mechanisms: The kinetic isotope effect can be used to determine the rate-limiting steps in the chemical reactions involved in oxyphenisatine's biological activity. This is crucial for understanding how the molecule interacts with its biological targets.

Internal Standard for Quantitative Analysis: Due to its similar chemical properties but distinct mass, this compound can serve as an ideal internal standard for the accurate quantification of oxyphenisatine in complex biological matrices using mass spectrometry. nih.govnih.gov This is fundamental for reliable pharmacokinetic and metabolism studies.

Integration into Systems Biology Approaches and Multi-omics Research

Systems biology aims to understand the complex interactions within biological systems in a holistic manner, often employing "omics" technologies such as genomics, proteomics, and metabolomics. nih.govspringernature.comucsb.edu Stable isotope labeling, including the use of deuterated compounds like this compound, is a powerful technique in these fields. nih.govpharmiweb.comcreative-proteomics.combiosyn.com

By introducing this compound into a biological system, researchers can trace its metabolic fate and its impact on various molecular pathways. This allows for a more dynamic and comprehensive understanding of the drug's effects compared to static measurements. creative-proteomics.com

Potential Multi-omics Research Applications:

| Omics Field | Potential Application of this compound |

| Metabolomics | Tracing the metabolic transformation of oxyphenisatine and identifying its metabolites. synmr.in |

| Proteomics | Identifying protein targets that interact with oxyphenisatine by observing changes in protein expression or post-translational modifications upon treatment with the deuterated compound. |

| Transcriptomics | Analyzing changes in gene expression profiles in response to oxyphenisatine treatment to understand the downstream cellular responses. |

Role in Methodological Advancements for Drug Metabolism and Pharmacokinetic Studies

The use of deuterated compounds has significantly advanced the field of drug metabolism and pharmacokinetics (DMPK). nih.govwikipedia.org Deuteration can alter the pharmacokinetic properties of a drug, often leading to a longer half-life and increased systemic exposure. nih.govresearchgate.netuspto.gov

This compound can be instrumental in:

Improving Pharmacokinetic Profiles: Investigating whether deuteration of oxyphenisatine can lead to a more favorable pharmacokinetic profile, potentially reducing dosing frequency or improving efficacy.

Reducing Toxic Metabolites: If the toxicity of oxyphenisatine is linked to a specific metabolite, deuteration at the site of metabolic conversion could slow down the formation of this toxic species, leading to a safer compound. nih.gov

Detailed Metabolism Studies: this compound allows for precise tracking and quantification of metabolic pathways without the need for radioactive labeling. synmr.in

Contribution to the Understanding of Biological Pathways and Disease Mechanisms in Preclinical Contexts

Preclinical studies using relevant disease models are essential for drug development and for understanding the underlying mechanisms of disease. nih.gov Research on oxyphenisatin acetate (B1210297), the prodrug of oxyphenisatine, has revealed its anti-cancer activity, particularly against estrogen receptor-positive breast cancer cells. nih.govnih.gov These studies have identified several key biological pathways affected by the compound.

Biological Pathways Modulated by Oxyphenisatine Acetate: nih.gov

| Biological Pathway | Observed Effect |

| Apoptosis | Induction of programmed cell death. |

| Autophagy | Triggering of cellular self-digestion. |

| Cellular Starvation Response | Activation of nutrient-deprivation pathways. |

| Estrogen Receptor (ER) Stress | Transient induction of stress in the endoplasmic reticulum. |

| Mitochondrial Dysfunction | Impairment of mitochondrial function. |

This compound can be a valuable tool in preclinical studies to further investigate these pathways. nih.gov For example, by comparing the effects of oxyphenisatine and this compound on these pathways, researchers can gain a deeper understanding of the specific molecular interactions and metabolic steps involved in the compound's anti-cancer effects. The slower metabolism of the deuterated compound could help to stabilize its interaction with key targets, facilitating their identification and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.